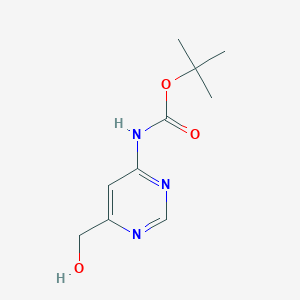
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1384429-79-1 . It has a molecular weight of 270.09 .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is 1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” has a predicted boiling point of 411.9±45.0 °C and a predicted density of 1.596±0.06 g/cm3 . Its pKa is predicted to be -7.22±0.10 .Applications De Recherche Scientifique
Synthesis of Tetrahydropyridines
A study demonstrated the use of related compounds in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. These adducts are formed with excellent yields and complete regioselectivity, showcasing the utility of pyridine derivatives in complex chemical synthesis Xue-Feng Zhu, J. Lan, O. Kwon, 2003.
Crystal Structure and Computational Study
Another application involves the synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, and its analysis through X-ray diffraction and density-functional-theory (DFT) calculations. These studies not only provide insights into the molecular structure but also explore thermodynamic properties and tautomeric forms, contributing to a deeper understanding of these compounds' stability and reactivity Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012.
Preparation of Substituted Pyridines
Research has also focused on the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions, demonstrating the adaptability of pyridine derivatives in synthesizing structurally diverse pyridines. This process highlights the role of these compounds in the targeted synthesis of pyridine rings, which are crucial frameworks in many biologically active molecules R. Danheiser, A. Renslo, David T. Amos, G. Wright, 2003.
Antimicrobial Agents
Furthermore, pyridine-2,6-carboxamide-derived Schiff bases have been prepared from related compounds and tested for their antimicrobial properties. This research showcases the potential of these compounds in developing new antimicrobial agents, with some showing significant activity comparable to established antibiotics M. Al-Omar, A. Amr, 2010.
Synthesis of Sulfonamides and Sulfonates
Another study synthesized novel bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, demonstrating the versatility of chlorosulfonyl compounds in organic synthesis. These compounds serve as intermediates in the synthesis of various pharmaceuticals, highlighting the critical role of chlorosulfonyl derivatives in medicinal chemistry A. Shahrisa, M. Zirak, Neda Torfeh, Mahnaz Saraei, 2010.
Safety and Hazards
“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is classified under GHS05 and GHS07 . The signal word for this compound is “Danger” and the hazard statements include H314 and H335 . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 6-chloro-3-chlorosulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZBYYOKDMNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156492 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-79-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)
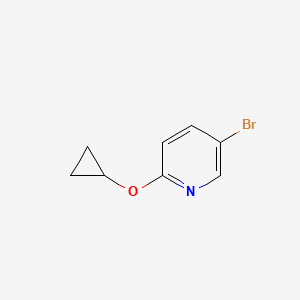
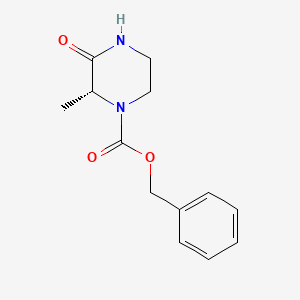


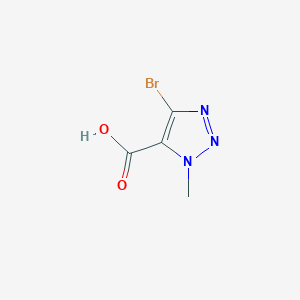
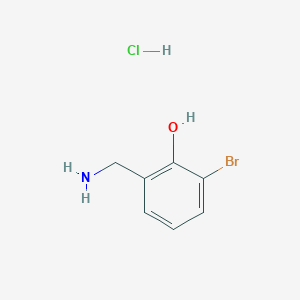


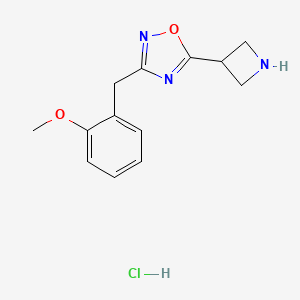
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)

![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)
